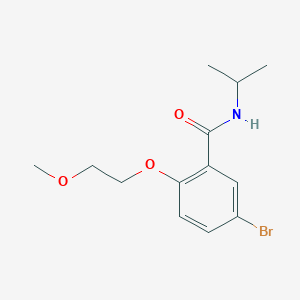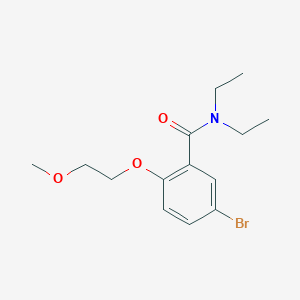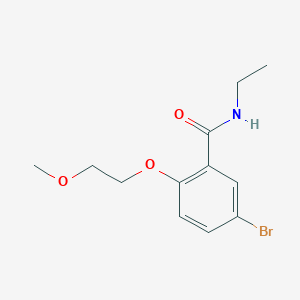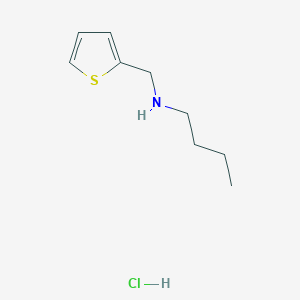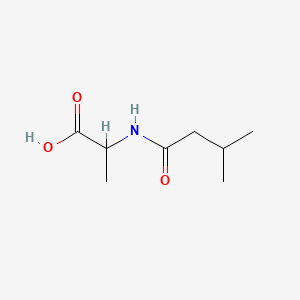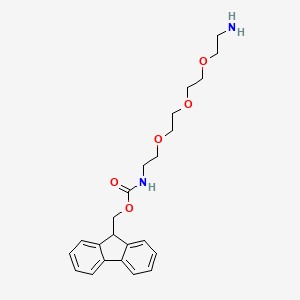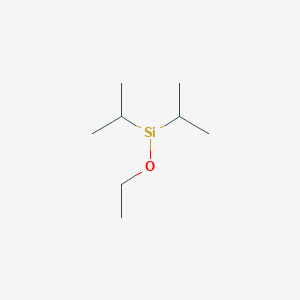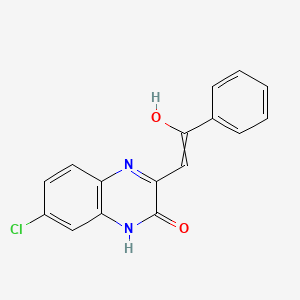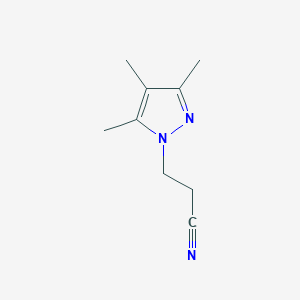
1-(4-Iodophenyl)propan-1-ol
Übersicht
Beschreibung
“1-(4-Iodophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11IO . It has a molecular weight of 262.09 . It is also known by other names such as “3-(4-iodophenyl)propan-1-ol” and "(S)-1-(4-IODO-PHENYL)-PROPAN-1-OL" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propyl (propan-1-ol) group attached to an iodophenyl group . The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for certain chemical reactions.Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 262.09 . The melting point is reported to be between 38-40 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Anesthetic Application
1-(4-Iodophenyl)propan-1-ol has been involved in the synthesis of certain arylpropanonamines and their quaternary salts. These compounds were studied as potential intravenous anesthetics. Specifically, the research focused on 1-phenyl- and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-one methiodides and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino)propan-1-ol methiodide (Stenlake, Patrick, & Sneader, 1989).
Role in Beta-Adrenoceptor Blocking Agents
A series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, synthesized along with this compound derivatives, were analyzed for their affinity to beta-1 and beta-2 adrenoceptors. This research aimed at determining the cardioselectivity of these compounds, comparing them with known beta-blockers (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Antimicrobial and Antiradical Activity
Research conducted on a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which includes compounds related to this compound, revealed their antimicrobial and antioxidant activities. These compounds were tested against human pathogens like Staphylococcus aureus and Escherichia coli, and their activities were compared with certain types of beta-blockers (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Use in Corrosion Inhibition
Tertiary amines, including derivatives of this compound, have been synthesized and evaluated for their effectiveness in inhibiting corrosion on carbon steel. These compounds form a protective layer on the metal surface, significantly reducing anodic dissolution (Gao, Liang, & Wang, 2007).
Application in Transfer Hydrogenation
This compound and its derivatives have been used in studies involving the transfer hydrogenation of imines to amines. The research highlighted the efficiency and yield of these reactions, important in synthetic chemistry (Samec & Bäckvall, 2002).
Other Relevant Research
- Synthesis of isochromans using 1-(2-vinylphenyl)propan-2-ols, related to this compound, which can yield compounds with potential pharmaceutical applications (Kobayashi, Shikata, Maegawa, Fukamachi, Tanmatsu, & Konishi, 2010).
- Preparation of chromans through cyclisation processes involving compounds similar to this compound (Houghton, Voyle, & Price, 1980).
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVOBMQSOGUJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306978 | |
| Record name | α-Ethyl-4-iodobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90609-48-6 | |
| Record name | α-Ethyl-4-iodobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90609-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl-4-iodobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12,13-Dihydro-11H-10b,13a-diazabenzo[2,3]azuleno[7,8,1-lma]fluoren-12-ol](/img/structure/B3165943.png)
![2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B3165945.png)
